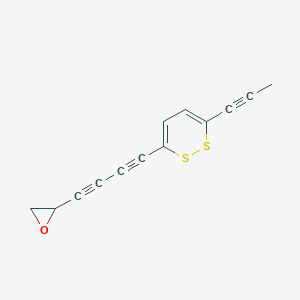
Thiarubrine D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiarubrine D is a natural product that belongs to the family of thiazole-containing compounds. It was first isolated from the marine bacterium Thiomicrospira sp. in 2007. Since then, it has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields of research.
Applications De Recherche Scientifique
Isolation and Spectral Analysis
Thiarubrine D, belonging to the thiarubrine class of compounds, has been noted for its unique biological activity and potential medicinal applications. An example of such a compound, thiarubrine A, was isolated for educational purposes, demonstrating its unusual reactivity and potential for teaching spectral analysis techniques (Reyes et al., 2001).
Photoprotection Mechanism in Plants
Thiarubrines, including thiarubrine D, have been studied for their phototoxic properties and their protective mechanisms in plants. Thiarubrines are sensitive to sunlight and decompose into thiophenes. Interestingly, anthocyanins in plants protect thiarubrines from photodecomposition, demonstrating a natural photoprotective mechanism (Page & Towers, 2002).
Optical Imaging Techniques
Research on thiarubrine D also extends to imaging techniques. A study presented a method for automatic recognition of thiarubrine canals in Schkuhria pinnata roots using Optical Coherence Tomography, an advanced imaging technique. This work illustrates the applicability of thiarubrine D in enhancing imaging and analysis of plant structures (Sekulska-Nalewajko et al., 2014).
Yield Enhancement in Hairy Root Cultures
Thiarubrine A, closely related to thiarubrine D, has been the subject of yield enhancement studies in hairy root cultures of Ambrosia artemisiifolia. Various elicitation strategies, including abiotic and biotic, were explored to increase the yield of this secondary metabolite, which holds potential pharmaceutical value (Bhagwath & Hjortsø, 2000).
Propriétés
Numéro CAS |
126624-07-5 |
|---|---|
Nom du produit |
Thiarubrine D |
Formule moléculaire |
C13H8OS2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane |
InChI |
InChI=1S/C13H8OS2/c1-2-5-12-8-9-13(16-15-12)7-4-3-6-11-10-14-11/h8-9,11H,10H2,1H3 |
Clé InChI |
UNABNUQQYPYJEQ-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(SS1)C#CC#CC2CO2 |
SMILES canonique |
CC#CC1=CC=C(SS1)C#CC#CC2CO2 |
Synonymes |
thiarubrine D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




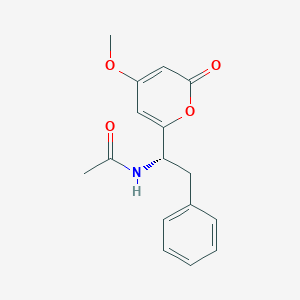


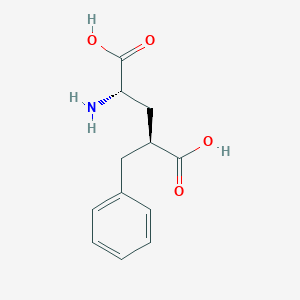

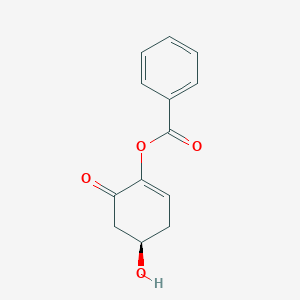
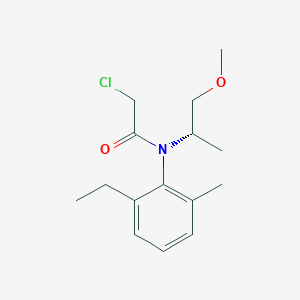

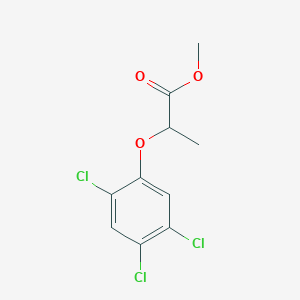
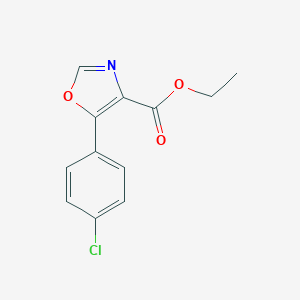
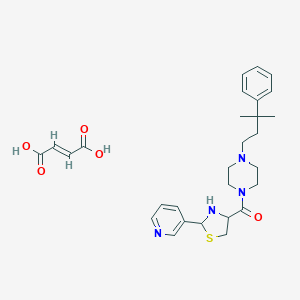

![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)